molecular formula C11H11NO2S2 B144140 Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate CAS No. 74058-68-7

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate

Cat. No.: B144140
CAS No.: 74058-68-7
M. Wt: 253.3 g/mol
InChI Key: JWGJIAGILJYTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is a synthetic organic compound belonging to the 4-thiazolidinone class, recognized in medicinal chemistry as a privileged scaffold for designing new bioactive molecules. This specific derivative features a benzyl carboxylate group at the N3 position and a thione (sulfanylidene) group at the C2 position, a structure known to be planar and capable of forming specific intermolecular interactions in the solid state, as observed in closely related analogs . Compounds within this family are extensively utilized as key intermediates in the synthesis of more complex molecules and are valued for their potential to interact with a range of biological targets . Researchers explore 4-thiazolidinones and their derivatives for a variety of pharmacological applications, including as potential antimicrobial, antitumor, anti-inflammatory, and antidiabetic agents . The mechanism of action for these compounds is typically multi-factorial and target-dependent; they can function as enzyme inhibitors, such as aldose reductase inhibitors, or act on receptor systems like the peroxisome proliferator-activated receptors (PPARs) . The exocyclic double bond at the C5 position, a feature in many active derivatives, is often critical for biological activity, though it can also contribute to pan-assay interference behavior, which requires careful experimental design . The primary research value of this compound lies in its use as a chemical building block. Its functional groups, particularly the reactive thione and the carboxylate ester, make it a versatile precursor for further chemical modifications, including Knoevenagel condensation at the C5 position, to generate diverse libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-10(12-6-7-16-11(12)15)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGJIAGILJYTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507526
Record name Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74058-68-7
Record name Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate typically involves the reaction of benzylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is primarily recognized for its role as a pharmaceutical intermediate. It is utilized in the synthesis of biologically active compounds, particularly those exhibiting antifungal and antibacterial properties. The compound serves as a precursor for developing novel drugs targeting various diseases.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds demonstrate significant antimicrobial activity. A study highlighted the efficacy of thiazolidinones against various bacterial strains, suggesting that this compound could be a valuable scaffold for designing new antimicrobial agents .

Anti-inflammatory Properties

Thiazolidin derivatives have been investigated for their anti-inflammatory effects. In particular, compounds containing the thiazolidine ring exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, often involving multicomponent reactions or condensation techniques. Here are some notable synthetic routes:

Multicomponent Reactions

A common approach involves the reaction of thioketones with amines and carboxylic acids under mild conditions to yield thiazolidinones efficiently. This method allows for the rapid assembly of complex molecules with high yields .

Microwave-Assisted Synthesis

Microwave-assisted techniques have been employed to enhance the efficiency of synthesizing thiazolidines. This method reduces reaction times significantly while improving yields compared to conventional heating methods .

Case Studies

Several studies have explored the applications and efficacy of this compound:

Study on Antifungal Activity

A comprehensive study assessed the antifungal properties of synthesized thiazolidine derivatives, including this compound. The results indicated promising activity against Candida species, showcasing its potential as a lead compound for antifungal drug development .

Investigation into Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of thiazolidinone derivatives. The findings suggested that these compounds could scavenge free radicals effectively, making them candidates for further development in nutraceuticals or functional foods aimed at reducing oxidative stress .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to related compounds.

Compound NameAntimicrobial ActivityAnti-inflammatory PropertiesSynthesis Method
This compoundYesYesMulticomponent Reactions
Thiazolidinone Derivative AModerateYesConventional Heating
Thiazolidinone Derivative BHighModerateMicrowave-Assisted Synthesis

Mechanism of Action

The mechanism of action of Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with thiol groups in proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolidine Family

The compound shares structural similarities with other thiazolidine derivatives, such as 3-Benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one (reported in Acta Crystallographica Section E ). Key differences include:

Feature Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate 3-Benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one
Substituent at Position 3 Benzyl carboxylate ester Benzyl group (non-esterified)
Position 4 Unsubstituted (saturated thiazolidine) Oxo (C=O) group
Electron Density Enhanced electron-withdrawing effect (ester) Electron-deficient due to oxo group
Crystallographic Data Not explicitly reported in provided evidence Space group P2₁/c, with distinct hydrogen-bonding motifs

The carboxylate ester in the target compound increases solubility in polar solvents compared to the non-esterified analogue, which may exhibit stronger intermolecular hydrogen bonding due to the oxo group .

Reactivity and Functional Group Influence

  • Nucleophilicity : The sulfanylidene group in both compounds acts as a soft nucleophile, but the carboxylate ester in the target compound reduces the basicity of the thione sulfur compared to the oxo-containing analogue.
  • Stability: The oxo group in the analogue may promote keto-enol tautomerism, whereas the carboxylate ester stabilizes the thiazolidine ring through resonance.
  • Coordination Chemistry: The carboxylate group in the target compound enables chelation with metal ions (e.g., Zn²⁺, Cu²⁺), a property less pronounced in the oxo derivative .

Crystallographic Studies

The analogue 3-Benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one was characterized using X-ray crystallography (SHELX-97 ), revealing a planar thiazolidine ring with a dihedral angle of 3.2° between the benzylidene and benzyl groups. This contrasts with the target compound, where the carboxylate ester may introduce greater conformational flexibility .

Biological Activity

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate, a member of the thiazolidine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation of benzyl isothiocyanate with appropriate carboxylic acids or their derivatives. The reaction conditions often include solvents such as ethanol or acetonitrile and may require catalysts to enhance yield and purity. The structural confirmation is usually performed using techniques like NMR spectroscopy and X-ray crystallography.

2. Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets, leading to several therapeutic effects:

2.1 Antimicrobial Activity

Recent studies have demonstrated that compounds similar to Benzyl 2-sulfanylidene derivatives exhibit significant antimicrobial properties. For instance, a study reported that derivatives showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2.2 Antioxidant Activity

This compound has shown promising antioxidant activity. In vitro assays reveal that it effectively scavenges free radicals, which is crucial for reducing oxidative stress in cells. The compound's IC50 values in DPPH radical scavenging assays indicate strong antioxidant potential comparable to standard antioxidants like ascorbic acid.

2.3 Anticancer Properties

Several studies have explored the anticancer potential of thiazolidine derivatives, including Benzyl 2-sulfanylidene compounds. Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways, such as NF-kB and apoptosis signal-regulating kinase (ASK1). For example, one study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colon cancer (HT-29).

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50 ValueReference
AntimicrobialDisk diffusion methodVaries by strainMatiichuk et al., 2024
AntioxidantDPPH scavenging assay18.17 µg/mLMDPI, 2023
AnticancerMTT assay~10 µMResearchGate Publication

Case Study: Anticancer Activity

In a notable study published by Shahwar et al., Benzyl 2-sulfanylidene derivatives were tested against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell cycle arrest and apoptosis markers.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Cell Signaling Modulation : Interaction with cellular receptors alters signaling cascades associated with cell survival and proliferation.
  • Oxidative Stress Reduction : By scavenging free radicals, these compounds help maintain cellular redox balance.

5. Conclusion

This compound exhibits a wide array of biological activities that suggest its potential as a lead compound in drug development for antimicrobial, antioxidant, and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.